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The Pro-AMC (Pro-7-amino-4-methylcoumarin) assay is a highly sensitive and widely adopted

method for measuring the activity of various proteases.[1][2] This fluorescence-based assay is

instrumental in diverse research areas, including drug discovery for screening enzyme

inhibitors, studying enzyme kinetics, and investigating the role of proteases in cellular pathways

like apoptosis and protein degradation.[3][4][5] The core principle relies on the enzymatic

cleavage of a fluorogenic substrate, which links a specific peptide sequence to the AMC

fluorophore, resulting in a quantifiable fluorescent signal.[2][6]

Core Principle and Mechanism
The Pro-AMC assay utilizes a synthetic substrate composed of a peptide sequence recognized

by a specific protease, conjugated to the 7-amino-4-methylcoumarin (AMC) molecule.[5][7] In

its conjugated, intact form, the substrate is non-fluorescent or exhibits very low background

fluorescence.[2][7] When the target protease is active, it recognizes and cleaves the amide

bond between its specific peptide sequence and the AMC moiety.[7][8] This cleavage event

liberates the free AMC, which is a highly fluorescent molecule.[2][6] The resulting increase in

fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in

real-time using a fluorometer.[7]
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The fundamental reaction is as follows:

Peptide-AMC (Non-fluorescent) + Protease → Peptide + Free AMC (Highly Fluorescent)

This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making the

assay exceptionally sensitive for detecting even low levels of protease activity.[7]
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Mechanism of the Pro-AMC fluorogenic assay.

Quantitative Data Summary
The successful implementation of a Pro-AMC assay relies on appropriate concentrations of

reagents and precise measurement of the fluorescent signal. The tables below summarize key

quantitative parameters.

Table 1: Spectroscopic Properties of AMC

Parameter Wavelength (nm) Notes

Excitation (λex) ~350-380

Optimal excitation can
vary slightly based on
buffer conditions and
instrumentation.[4][8][9]
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| Emission (λem) | ~440-460 | The emission peak for free AMC is in the blue range of the

spectrum.[8][9] |

Table 2: Typical Reagent Concentrations for In Vitro Assays

Reagent Working Concentration Notes

Protease Substrate (e.g., Ac-

RLR-AMC)
10 - 100 µM

The optimal concentration
should be determined
empirically and is often
near the Michaelis-Menten
constant (Km) of the
enzyme.[4]

Protease (e.g., Purified

Proteasome)

Varies (e.g., 5-20 nM for

Thrombin)

Enzyme concentration should

be low enough to ensure the

reaction rate is linear over the

measurement period.[8]

Protease Inhibitor (e.g., MG-

132)
20 - 50 µM

Used in control wells to

measure non-specific

background fluorescence and

confirm specific enzyme

activity.[4][9]

| AMC Standard | 0 - 100 pmol/well | Used to generate a standard curve for converting relative

fluorescence units (RFU) to absolute product concentration (moles of AMC).[4][9] |

Detailed Experimental Protocol
This section provides a generalized protocol for measuring protease activity (e.g., proteasome

activity) in cell lysates using a Pro-AMC substrate.

Materials Required
Cell lysate (prepared in a non-denaturing lysis buffer without protease inhibitors)[5]
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Pro-AMC substrate (e.g., Suc-LLVY-AMC, Ac-RLR-AMC) stock solution (typically 10 mM in

DMSO)[4][9]

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)[5]

Specific Protease Inhibitor (e.g., MG-132) for control wells[4][9]

AMC Standard (1 mM in DMSO) for creating a standard curve[9]

Opaque, black 96-well microplate[9]

Fluorescence microplate reader with appropriate filters for AMC detection[9]

Reagent Preparation
Assay Buffer: Prepare the buffer according to the specific requirements of the protease being

studied.

AMC Standard Dilution: Dilute the 1 mM AMC standard 100-fold in Assay Buffer to create a

10 µM working solution.[9]

Substrate Working Solution: Dilute the Pro-AMC substrate stock solution in Assay Buffer to

the desired final concentration. Protect from light.[9]

Cell Lysate: Thaw cell lysates on ice. Determine protein concentration using a standard

method (e.g., BCA assay). Dilute lysates to the desired concentration in Assay Buffer.

Assay Procedure
The following workflow is designed for a 96-well plate format. All samples, controls, and

standards should be assayed in duplicate or triplicate.[9]
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1. Prepare Reagents
(Buffer, Substrate, Lysates, Standards)

2. Set up 96-Well Plate

Total Activity Wells:
- Assay Buffer
- Cell Lysate

Sample

Inhibitor Control Wells:
- Assay Buffer
- Cell Lysate

- Protease Inhibitor

Control

AMC Standard Curve Wells:
- Assay Buffer

- Diluted AMC Standard

Standard

3. Pre-incubate Plate
(e.g., 10-15 min at 37°C)

4. Initiate Reaction
(Add Pro-AMC Substrate to all wells)

5. Measure Fluorescence
(Kinetic readings at Ex/Em 380/460 nm for 30-60 min)

6. Analyze Data

Calculate Rate (Slope of RFU vs. Time)
Subtract Control Rate from Total Rate
Quantify using AMC Standard Curve

Click to download full resolution via product page

General experimental workflow for a Pro-AMC assay.

AMC Standard Curve: In a series of wells, add 0, 2, 4, 6, 8, and 10 µl of the 10 µM AMC

working solution. Adjust the volume in each well to 100 µl with Assay Buffer. This creates

standards of 0, 20, 40, 60, 80, and 100 pmol/well.[9]

Sample and Control Wells:

Total Activity Wells: Add up to 50 µl of cell lysate to be tested.[9]

Inhibitor Control Wells: Add the same amount of cell lysate, followed by 1 µl of the specific

protease inhibitor.[4][9]

Adjust the volume in all sample and control wells to a final volume of 90 µl with Assay

Buffer.[9]
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Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10-15 minutes. This allows

the inhibitor to fully act on the protease in the control wells.[4]

Reaction Initiation: Add 10 µl of the substrate working solution to all sample and control wells

to initiate the reaction, bringing the final volume to 100 µl. Mix gently.[9]

Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-

heated to 37°C. Measure the fluorescence kinetically for 30-60 minutes, taking readings

every 1-2 minutes at an excitation wavelength of ~380 nm and an emission wavelength of

~460 nm.[4][9]

Data Analysis
Calculate Reaction Rates: Plot the relative fluorescence units (RFU) against time (minutes)

for each well. The rate of the reaction is the slope of the linear portion of this curve

(ΔRFU/min).[4]

Determine Specific Activity: Subtract the rate of the inhibitor control wells from the rate of the

total activity wells. This difference represents the specific activity of the target protease.[4]

Protease-Specific Rate = Rate(Total Activity) - Rate(Inhibitor Control)[4]

Quantify Activity: Plot the fluorescence values of the AMC standards against the known

amount (pmol). Use the slope of this standard curve (RFU/pmol) to convert the protease-

specific rate (RFU/min) into the amount of AMC produced per minute (pmol/min).[4]

Normalize Activity: Normalize the quantified activity to the amount of protein added to the

well (e.g., mg) to express the specific activity in units such as pmol/min/mg.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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